Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate
Description
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate protecting group and a 2-(trifluoromethyl)phenylaminomethyl substituent. Azetidines, four-membered saturated nitrogen heterocycles, are valued in medicinal chemistry for their conformational rigidity and metabolic stability. The aminomethyl (-CH2-NH-) linker provides flexibility compared to direct N-aryl bonding, which may modulate steric and electronic properties .
Properties
CAS No. |
887590-20-7 |
|---|---|
Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-7-5-4-6-12(13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChI Key |
IQMZEOCLIHRFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Coupling with the Phenyl Group: The phenyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical reactions influenced by its azetidine ring, trifluoromethyl group, and carboxylate ester. Key reaction types include:
1.1 Oxidation and Reduction
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Oxidation : The azetidine ring or amino group may undergo oxidation using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic conditions.
-
Reduction : Reduction of functional groups (e.g., carbonyls) can be achieved with lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in anhydrous solvents like ether .
1.2 Substitution Reactions
-
Nucleophilic Substitution : The azetidine nitrogen or trifluoromethyl group may participate in substitutions, facilitated by nucleophiles (e.g., sodium azide, KCN) in polar aprotic solvents.
-
Fluorination : Introduction of fluorine atoms via reagents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride (HF) with trimethylamine .
1.3 Deprotection and Functional Group Interconversion
-
Boc Deprotection : The tert-butyl ester group can be removed using acidic reagents (e.g., trifluoroacetic acid, para-toluenesulfonic acid) .
-
Sulfonylation : Conversion of hydroxymethyl groups to tosyl or mesyl derivatives using para-toluenesulfonyl chloride or methanesulfonyl chloride, followed by fluorination .
1.4 Coupling Reactions
-
Amide Bond Formation : Reactions with benzyl chloroformate under basic conditions (e.g., triethylamine) to form amide derivatives .
Reagents and Reaction Conditions
The choice of reagents and conditions critically influences reaction outcomes:
Mechanistic Insights
3.1 Steric and Electronic Effects
The trifluoromethyl group enhances lipophilicity and stabilizes intermediates via electron-withdrawing effects, influencing reaction pathways. The azetidine ring’s reactivity allows substitutions at nitrogen or adjacent carbons .
3.2 Purification and Stability
Post-reaction purification often involves aqueous extraction to remove byproducts (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) . DABCO (1,4-diazabicyclo[2.2.2]octane) is used to reduce impurities during fluorination steps .
Comparative Analysis of Hydride Reducing Agents
Research Findings from NMR and Reaction Protocols
The RSC supplementary data ( ) highlights specific transformations:
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. It is often used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine
In medicine, the compound is explored for its therapeutic potential. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, such as metabolic stability and bioavailability. It is investigated for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Molecular Formula: C15H19F3N2O2; Molar Mass: 316.32 g/mol . Key Difference: The meta-CF3 substitution reduces steric hindrance compared to the ortho-CF3 group in the target compound. This positional isomer may exhibit enhanced solubility due to reduced steric bulk.
- Target Compound Structure: Ortho-CF3 substitution with a -CH2-NH- spacer. The methylene spacer enhances flexibility, possibly improving binding to target proteins.
Stereochemical and Pharmacological Considerations
- (S)-tert-butyl 3-(2-oxo-2-(((4-(trifluoromethyl)phenyl)(3-(trifluoromethyl)pyridin-2-yl)methyl)amino)ethyl)azetidine-1-carboxylate (CAS 1416797-03-9) Structure: Pyridine ring, oxoethyl chain, and stereogenic center. Molecular Formula: C24H20F6N2O2; Molar Mass: 517.47 g/mol . Stereochemistry (S-configuration) may influence chiral recognition in biological systems.
Data Table: Comparative Analysis of Structural Analogs
Key Research Findings
Synthetic Challenges : Iodonium salts (used in Compound 58) may decompose under reaction conditions, leading to lower yields (~35%) .
Phosphonate Effects : Compound 104’s phosphoryl group introduces distinct NMR splitting patterns (J = 23.5 Hz) and higher yields (59%) due to stabilized intermediates .
Positional Isomerism : The meta-CF3 isomer (CAS 887580-44-1) lacks steric hindrance compared to the target’s ortho-CF3 group, suggesting divergent reactivity and applications .
Chiral Complexity : The S-enantiomer (CAS 1416797-03-9) highlights the importance of stereochemistry in optimizing pharmacological profiles .
Biological Activity
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H18F3N3O2
- Molecular Weight : 345.36 g/mol
- CAS Number : 193902-87-3
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, derivatives containing azetidine rings have shown inhibition of various cancer cell lines, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.
-
Mechanism of Action :
- The compound may inhibit key kinases involved in tumor growth, such as c-Met and VEGFR-2. These kinases are critical for angiogenesis and metastasis in cancer cells.
- In vitro studies demonstrated that related compounds had IC50 values ranging from 0.005 µM to 1.46 µM against these targets, indicating potent activity .
- Case Studies :
Neuroprotective Effects
Emerging research suggests that similar compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
-
Mechanism of Action :
- Compounds with azetidine structures have been reported to exhibit GABAergic activity, which can protect neurons from excitotoxicity.
- A study highlighted that specific derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
- Case Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for evaluating the therapeutic potential of this compound.
- Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group suggests good absorption through biological membranes.
- Metabolism : Initial studies indicate that this compound undergoes metabolic transformations primarily via cytochrome P450 enzymes.
- Toxicity : Preliminary toxicity assessments show low acute toxicity levels; however, long-term studies are necessary to fully understand the safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
